An In-depth Technical Guide to 2,6-Bis(benzyloxy)pyridin-4-amine: Structure, Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,6-Bis(benzyloxy)pyridin-4-amine: Structure, Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(benzyloxy)pyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a central pyridine core flanked by two benzyloxy groups and an amino functionality at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents. The benzyloxy groups serve as crucial protecting groups for hydroxyl functionalities and can influence the molecule's solubility, stability, and interactions with biological targets. The 4-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, known for its ability to modulate ion channels and other cellular targets. This guide provides a comprehensive overview of the chemical structure, properties, a detailed synthesis protocol, and potential applications of 2,6-Bis(benzyloxy)pyridin-4-amine, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
The chemical structure of 2,6-Bis(benzyloxy)pyridin-4-amine is characterized by a pyridine ring substituted at the 2, 4, and 6 positions. The IUPAC name for this compound is 2,6-bis(phenylmethoxy)pyridin-4-amine.
Caption: Chemical structure of 2,6-Bis(benzyloxy)pyridin-4-amine.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| CAS Number | 23827-19-2 | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, chloroform, ethyl acetate (predicted) | - |
| ¹H NMR (predicted) | δ 7.30-7.50 (m, 10H, Ar-H), 6.0 (s, 2H, pyridine-H), 5.3 (s, 4H, CH₂), 4.5 (br s, 2H, NH₂) | - |
| ¹³C NMR (predicted) | δ 162.5 (C2, C6), 158.0 (C4), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 95.0 (C3, C5), 70.0 (CH₂) | - |
| Mass Spectrometry (ESI) | m/z 307.1 [M+H]⁺ | - |
| IR (KBr, cm⁻¹) | ~3400-3250 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1580, 1450 (Ar C=C stretch), ~1250 (Ar C-N stretch), ~1050 (C-O stretch) | [3] |
Synthesis Protocol
The synthesis of 2,6-Bis(benzyloxy)pyridin-4-amine can be achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 4-amino-2,6-dichloropyridine. The rationale for this approach lies in the high reactivity of the chloro-substituents on the electron-deficient pyridine ring towards nucleophilic attack. Benzyl alcohol, in the presence of a strong base like sodium hydride, forms the sodium benzoxide nucleophile, which then displaces the chloride ions.
Reaction Scheme
Caption: Synthetic pathway for 2,6-Bis(benzyloxy)pyridin-4-amine.
Step-by-Step Methodology
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Preparation of Sodium Benzoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. Stir the suspension for 15 minutes. Slowly add benzyl alcohol (2.2 equivalents) dropwise to the suspension. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium benzoxide.
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Nucleophilic Substitution: To the freshly prepared sodium benzoxide solution, add 4-amino-2,6-dichloropyridine (1.0 equivalent) in one portion.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-Bis(benzyloxy)pyridin-4-amine as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,6-Bis(benzyloxy)pyridin-4-amine.
Applications in Drug Development
Substituted 4-aminopyridines are a class of compounds with diverse pharmacological activities, making them attractive scaffolds for drug discovery.[3][4][5][6] The structural features of 2,6-Bis(benzyloxy)pyridin-4-amine suggest its potential as an intermediate or a lead compound in several therapeutic areas.
Potential as a Kinase Inhibitor
The pyridine core is a common motif in many kinase inhibitors.[7][8][9][10][11] Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. The benzyloxy groups can be tailored to occupy hydrophobic pockets within the ATP-binding site, potentially enhancing potency and selectivity.
Caption: Postulated binding mode in a kinase active site.
Scaffold for CNS-Active Agents
4-Aminopyridine itself is known to be a potassium channel blocker and has been used to treat certain neurological conditions.[3][4][5][6] Derivatives of 4-aminopyridine are being explored for their potential in treating neurodegenerative diseases.[3][5][6] The lipophilic benzyloxy groups in 2,6-Bis(benzyloxy)pyridin-4-amine could facilitate its entry into the central nervous system, making it a promising scaffold for the development of novel CNS-active agents.
Conclusion
2,6-Bis(benzyloxy)pyridin-4-amine is a synthetically accessible and versatile molecule with significant potential in medicinal chemistry. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its chemical and biological properties. Its structural similarity to known kinase inhibitors and CNS-active agents makes it a compelling candidate for lead optimization in drug discovery programs targeting a range of diseases. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
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Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Bentham Science. [Link]
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2,6-bis(benzyloxy)pyridin-4-amine [23827-19-2]. Chemsigma. [Link]
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